Diphenyl(2-methylphenyl)phosphoramidate

Description

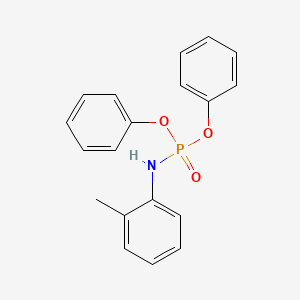

Diphenyl(2-methylphenyl)phosphoramidate, also referred to as diphenyl o-tolylphosphoramidate (CAS: Not explicitly provided; structurally analogous to compound 3n in ), is a phosphoramidate derivative with the formula (PhO)₂P(O)NH-(2-methylphenyl). Its structure comprises two phenyloxy groups, a phosphoryl group, and an amide-bound 2-methylphenyl (o-tolyl) substituent. This compound has garnered attention in synthetic chemistry due to its utility in palladium-catalyzed N-alkenylation reactions, where steric and electronic effects of the o-tolyl group influence reactivity .

Properties

CAS No. |

76168-00-8 |

|---|---|

Molecular Formula |

C19H18NO3P |

Molecular Weight |

339.3 g/mol |

IUPAC Name |

N-diphenoxyphosphoryl-2-methylaniline |

InChI |

InChI=1S/C19H18NO3P/c1-16-10-8-9-15-19(16)20-24(21,22-17-11-4-2-5-12-17)23-18-13-6-3-7-14-18/h2-15H,1H3,(H,20,21) |

InChI Key |

UJEPASNMYKNFKJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1NP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diphenyl(2-methylphenyl)phosphoramidate typically involves the reaction of diphenyl phosphoryl chloride with 2-methylphenylamine. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) and requires a base like 1,4-dimethylpiperazine to catalyze the formation of the phosphoramidate bond . The reaction conditions must be carefully controlled to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent production of high-quality phosphoramidate compounds .

Chemical Reactions Analysis

Types of Reactions

Diphenyl(2-methylphenyl)phosphoramidate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphoramidate oxides.

Reduction: Reduction reactions can convert the phosphoramidate group to phosphine derivatives.

Substitution: Nucleophilic substitution reactions can replace the phenyl groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphoramidate oxides, while reduction can produce phosphine derivatives .

Scientific Research Applications

Diphenyl(2-methylphenyl)phosphoramidate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diphenyl(2-methylphenyl

Comparison with Similar Compounds

Key Properties:

- Synthesis : Typically prepared via condensation of diphenylphosphorochloridate with o-toluidine derivatives under controlled conditions .

Comparative Analysis with Similar Phosphoramidates

Key Observations :

- Steric Effects : Bulky substituents (e.g., mesityl) reduce catalytic efficiency in Pd-mediated reactions, while o-tolyl and naphthyl groups maintain reactivity due to balanced steric and electronic profiles .

- Thermal Stability : Ortho-substituted derivatives (e.g., di(2-ethylphenyl)) exhibit lower melting points than unsubstituted diphenyl phosphoramidate, attributed to disrupted crystal packing .

Diastereomeric Considerations

- Stereochemical Purity: Unlike ProTide prodrugs (e.g., Sofosbuvir), diphenyl(2-methylphenyl)phosphoramidate lacks chiral centers, simplifying synthesis. However, phosphoramidates with amino acid esters (e.g., L-alanyl) require diastereomeric control for pharmaceutical use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.